Cas no 917344-37-7 (6-Methoxypyrido2,3-Bpyrazin-3(4H)-one)

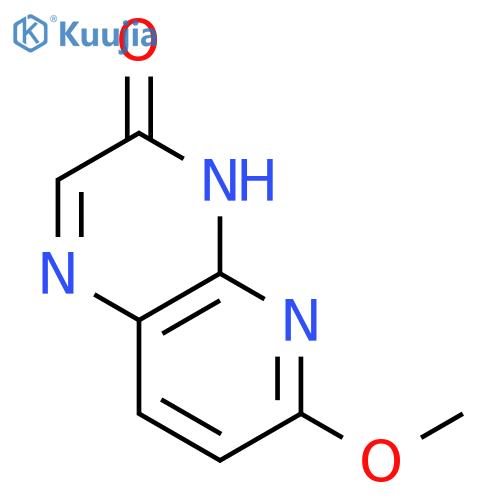

917344-37-7 structure

商品名:6-Methoxypyrido2,3-Bpyrazin-3(4H)-one

CAS番号:917344-37-7

MF:C8H7N3O2

メガワット:177.160081148148

MDL:MFCD19690233

CID:1026558

PubChem ID:66739803

6-Methoxypyrido2,3-Bpyrazin-3(4H)-one 化学的及び物理的性質

名前と識別子

-

- 6-methoxy-Pyrido[2,3-b]pyrazin-3(4H)-one

- 6-methoxy-4H-pyrido[2,3-b]pyrazin-3-one

- 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one

- 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one

- Pyrido[2,3-b]pyrazin-3(4H)-one, 6-methoxy-

- KQQOCTNNXMAEPD-UHFFFAOYSA-N

- CS-0367362

- 6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one

- AS-38851

- AKOS016002089

- EN300-7412133

- DB-350606

- SCHEMBL600816

- DTXSID10735679

- 917344-37-7

- MFCD19690233

- 6-methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one

- 6-Methoxypyrido2,3-Bpyrazin-3(4H)-one

-

- MDL: MFCD19690233

- インチ: InChI=1S/C8H7N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-4H,1H3,(H,10,11,12)

- InChIKey: KQQOCTNNXMAEPD-UHFFFAOYSA-N

- ほほえんだ: COC1=NC2=C(C=C1)N=CC(=O)N2

計算された属性

- せいみつぶんしりょう: 177.053826475g/mol

- どういたいしつりょう: 177.053826475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 8.95±0.20(Predicted)

6-Methoxypyrido2,3-Bpyrazin-3(4H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB447616-1 g |

6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one |

917344-37-7 | 1g |

€637.00 | 2023-04-22 | ||

| Fluorochem | 222277-5g |

6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one |

917344-37-7 | 95% | 5g |

£1244.00 | 2022-03-01 | |

| TRC | M223568-50mg |

6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one |

917344-37-7 | 50mg |

$ 135.00 | 2022-06-04 | ||

| abcr | AB447616-250 mg |

6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one |

917344-37-7 | 250mg |

€286.10 | 2023-04-22 | ||

| Chemenu | CM168299-5g |

6-methoxypyrido[2,3-b]pyrazin-3(2H)-one |

917344-37-7 | 95% | 5g |

$*** | 2023-05-29 | |

| Fluorochem | 222277-1g |

6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one |

917344-37-7 | 95% | 1g |

£414.00 | 2022-03-01 | |

| abcr | AB447616-250mg |

6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one; . |

917344-37-7 | 250mg |

€500.00 | 2025-03-19 | ||

| eNovation Chemicals LLC | Y1264946-100mg |

6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one |

917344-37-7 | 95% | 100mg |

$320 | 2025-02-18 | |

| eNovation Chemicals LLC | Y1264946-250mg |

6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one |

917344-37-7 | 95% | 250mg |

$520 | 2025-02-21 | |

| TRC | M223568-10mg |

6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one |

917344-37-7 | 10mg |

$ 50.00 | 2022-06-04 |

6-Methoxypyrido2,3-Bpyrazin-3(4H)-one 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

917344-37-7 (6-Methoxypyrido2,3-Bpyrazin-3(4H)-one) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 13769-43-2(potassium metavanadate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:917344-37-7)6-Methoxypyrido2,3-Bpyrazin-3(4H)-one

清らかである:99%

はかる:1g

価格 ($):332.0